Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-
Description
The compound Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]- (hereafter referred to by its IUPAC name) is a pyrimidine derivative functionalized with a 4-phenoxyphenylamino group and an ethanolamine side chain.
Properties
CAS No. |
671225-38-0 |
|---|---|
Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[[2-(4-phenoxyanilino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C18H18N4O2/c23-13-12-19-17-10-11-20-18(22-17)21-14-6-8-16(9-7-14)24-15-4-2-1-3-5-15/h1-11,23H,12-13H2,(H2,19,20,21,22) |
InChI Key |
YERNPLQFPFOPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2-((4-Phenoxyphenyl)amino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting cell signaling pathways that are crucial for cell growth and proliferation . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Substituted Pyrimidine Derivatives with Ethanolamine Side Chains
Key Observations :
- This may improve binding to hydrophobic pockets in kinases or ion channels .
- The thienopyrimidine analog () exhibits a fused heterocyclic core, increasing rigidity and altering electronic properties, which could enhance target selectivity .
Pyrimidine Derivatives with Modified Aromatic Groups
Key Observations :
- The 2-aminopyrimidine () lacks the ethanolamine side chain, reducing solubility but simplifying synthesis for scaffold optimization .
Physicochemical and Pharmacokinetic Comparisons
Notes:
- The target compound’s ethanolamine side chain improves aqueous solubility compared to thienopyrimidine derivatives, favoring oral administration .
- Chlorine or sulfur substituents (e.g., Ba5, ) may prolong metabolic half-life by resisting cytochrome P450 oxidation .
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